molecular formula C20H19N3O2S B2405136 2-(benzylsulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1112341-67-9

2-(benzylsulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2405136
CAS No.: 1112341-67-9
M. Wt: 365.45
InChI Key: XIUNUHKGKGUJGT-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a nicotinamide core, a piperazine ring, and benzyl and isobutyrylamino substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia, followed by methylation.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the nicotinamide core.

    Benzylation and Isobutyrylation: The final steps involve the introduction of the benzyl and isobutyrylamino groups. This can be achieved through a series of protection and deprotection steps, followed by selective acylation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or tetrahydrofuran, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, helping to understand its potential therapeutic effects.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-methoxytryptamine
  • N-benzyl-5-bromonicotinamide
  • N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Uniqueness

2-(benzylsulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzylsulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-22-16-10-9-14(25-3)11-15(16)17-18(22)19(24)23(2)20(21-17)26-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUNUHKGKGUJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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